molecular formula C17H15NO3 B151307 7-(Benzyloxy)-6-methoxyquinolin-4-ol CAS No. 849217-23-8

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Cat. No. B151307
M. Wt: 281.3 g/mol
InChI Key: OXRDTRDGXMHOOV-UHFFFAOYSA-N
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Patent
US09169241B2

Procedure details

A mixture of sodium methylate (270 mmol, 14.75 g, favorable prepared from sodium metal and methanol before use), 1,2-dimeythoxyethane (122 ml) and 1-(2-amino-4-benzyloxy-5-methoxy-phenyl)-ethanone (6.68 g 24 mmol) was stirred at 0° C. for 1 hour. Ethyl formate (10.7 ml, 9.81 g, 132 mmol) was added to the reaction mixture, that was allowed to come to room temperature and stirred for further 4 hours. The mixture was diluted with water (50 ml) and acidified to pH 1 by adding hydrochloric acid (1N, 185 ml). The precipitate was filtered, washed with water and dried to give 6.51 g of product [D]. Yield: 94%.
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[NH2:4][C:5]1[CH:10]=[C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:8]([O:19][CH3:20])=[CH:7][C:6]=1[C:21](=[O:23])[CH3:22].[CH:24](OCC)=O.Cl>O>[CH2:12]([O:11][C:9]1[CH:10]=[C:5]2[C:6]([C:21](=[O:23])[CH:22]=[CH:24][NH:4]2)=[CH:7][C:8]=1[O:19][CH3:20])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.75 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6.68 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)OCC1=CC=CC=C1)OC)C(C)=O
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
185 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for further 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(C=CNC2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.51 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.